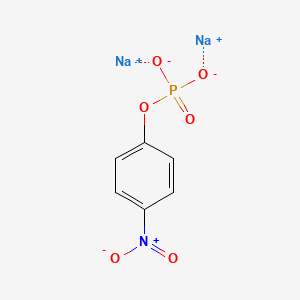
Disodium 4-nitrophenyl phosphate
描述
pNPP is a non-specific phosphatase substrate.
作用机制
Target of Action
Disodium 4-Nitrophenylphosphate, also known as PNPP, primarily targets phosphatases , including both acid and alkaline phosphatases . These enzymes play a crucial role in a variety of biological processes, including signal transduction, protein dephosphorylation, and energy metabolism .
Mode of Action
PNPP acts as a chromogenic substrate for phosphatases . In the presence of these enzymes, PNPP is hydrolyzed, resulting in the release of 4-nitrophenol , a yellow-colored compound . This color change can be detected spectrophotometrically, making PNPP a valuable tool for enzyme assays .
Biochemical Pathways
The primary biochemical pathway affected by PNPP is the phosphatase-mediated hydrolysis pathway . The hydrolysis of PNPP by phosphatases results in the production of 4-nitrophenol, which can be quantified to measure the activity of the phosphatase enzyme .
Pharmacokinetics
It’s important to note that pnpp is highly soluble in water, which facilitates its use in various aqueous solutions for biochemical assays .
Result of Action
The hydrolysis of PNPP by phosphatases produces a yellow-colored product, 4-nitrophenol . This color change allows for the quantification of phosphatase activity, providing valuable information about biological processes and disease states .
Action Environment
The action of PNPP is influenced by several environmental factors. For instance, the pH of the solution can affect the activity of the phosphatases and thus the rate of PNPP hydrolysis . Additionally, temperature can impact enzyme activity and stability . Therefore, these factors must be carefully controlled during biochemical assays involving PNPP .
生化分析
Biochemical Properties
Disodium 4-Nitrophenylphosphate plays a crucial role in biochemical reactions, particularly as a substrate for alkaline phosphatase in enzyme-linked immunosorbent assay (ELISA) procedures . It interacts with enzymes such as alkaline phosphatases and acid phosphatases . The nature of these interactions involves the compound serving as a substrate, which is then acted upon by the enzymes to produce a color change .
Cellular Effects
In cellular processes, Disodium 4-Nitrophenylphosphate is used to detect alkaline phosphatase-conjugated antibodies in enzyme-linked immunosorbent assays (ELISAs) . It influences cell function by providing a means to measure enzyme activity, which can be critical in understanding cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Disodium 4-Nitrophenylphosphate involves its conversion by phosphatase enzymes into a yellow-colored product . This process can be used to measure the activity of these enzymes, providing insights into enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Disodium 4-Nitrophenylphosphate can be observed through changes in color indicative of enzyme activity .
Metabolic Pathways
Disodium 4-Nitrophenylphosphate is involved in the metabolic pathways of phosphatase enzymes
科学研究应用
Enzymatic Assays
Substrate for Alkaline Phosphatase:
Disodium 4-nitrophenyl phosphate serves as a chromogenic substrate for alkaline phosphatase, producing a yellow-colored product upon dephosphorylation. This reaction can be quantitatively measured at a wavelength of 405 nm, making it ideal for various assays including ELISAs and enzyme activity measurements .
This compound acts as a phosphorylating agent in nucleotide synthesis. It is utilized in the preparation of phosphorylated nucleotides, which are essential for various molecular biology techniques such as PCR and DNA sequencing . The ability to introduce phosphate groups into nucleotides enhances their stability and functionality in biochemical assays.
Biochemical Research
Role in Protein Studies:
The compound is also employed in studies involving protein phosphorylation. By providing a source of phosphate groups, this compound facilitates the investigation of phosphorylation events that regulate protein function and signaling pathways .
Case Study:
In a study examining the effects of bacterial amyloid curli on joint inflammation, this compound was used to analyze the activity of alkaline phosphatases involved in inflammatory responses. This highlights its relevance in understanding disease mechanisms and potential therapeutic targets .
属性
CAS 编号 |
4264-83-9 |
|---|---|
分子式 |
C6H6NNaO6P |
分子量 |
242.08 g/mol |
IUPAC 名称 |
disodium;(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P.Na/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H2,10,11,12); |
InChI 键 |
AWUNJKAFDDEHEQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+] |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O.[Na] |
外观 |
Solid powder |
Key on ui other cas no. |
4264-83-9 |
物理描述 |
Hexahydrate: Solid; [Sigma-Aldrich MSDS] |
Pictograms |
Corrosive; Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
54306-27-3 |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
4-aminophenylphosphate 4-aminophenylphosphate, monosilver salt PNPP |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















